Cas no 18822-59-8 ((S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid)
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- O-tert-Butyl-L-tyrosine
- H-Tyr(tBu)-OH
- H-Tyr(But)-OH
- Butyltyrosine
- (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
- (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid
- H-L-Tyr(tBu)-OH
- O-t-Butyl-L-tyrosine
- (2S)-2-amino-3-[4-(tert-butoxy)phenyl]propanoic acid
- H-tyrosine(t-Bu)-OH
- O-tert.Butyl-L-tyrosine
- t-Bu-tyrosine amine
- Tyr(t-Bu)-OH
- tyrosine tert-butyl ester
- L-Tyrosine(tBu)
- L-Tyr(tBu)-OH
- TYROSINE(TBU)-OH
- O-TERT-BUTY-L-TYROSINE
- 2-TERT-BUTYL-L-TYROSINE
- MFCD00037202
- AM82345
- M03099
- Q27466777
- (2S)-2-azaniumyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate
- HY-W012133
- SNZIFNXFAFKRKT-NSHDSACASA-N
- Tyrosine, O-(1,1-dimethylethyl)-
- AKOS015889737
- DTXSID30428576
- Tyr(But)
- o-t-butyl-tyrosine
- 18822-59-8
- 18222-59-8
- CS-W012849
- 2-amino-3-(2-tert-butyl-4-hydroxy-phenyl)propanoic acid;O-tert-Butyl-L-tyrosine
- (S)-2-amino-3-(4-tert-butoxyphenyl)propanoic acid
- O-tert-Butyl-L-tyrosine, 97%
- PD196841
- EN300-1168870
- O-t-Butyl-L-tyrosine (H-L-Tyr(tBu)-OH)
- J-012120
- A813216
- 1242832-62-7
- L-Tyrosine, O-(1,1-dimethylethyl)-
- DS-14822
- SCHEMBL1258519
-
- MDL: MFCD00037202
- Inchi: 1S/C13H19NO3/c1-13(2,3)17-10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1
- InChI Key: SNZIFNXFAFKRKT-NSHDSACASA-N
- SMILES: O(C1C=CC(=CC=1)C[C@@H](C(=O)O)N)C(C)(C)C
Computed Properties
- Exact Mass: 237.13600
- Monoisotopic Mass: 237.136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 77
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.1240
- Melting Point: 238-243 °C (lit.)
- Boiling Point: 374.5℃ at 760 mmHg
- Flash Point: 180.3±25.1 °C
- Refractive Index: 1.538
- PSA: 72.55000
- LogP: 2.51860
- Sensitiveness: Hygroscopic
- Solubility: Uncertain
- Vapor Pressure: No data available
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 24/25
- Storage Condition:Room temperature
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid Customs Data
- HS CODE:2922509090
- Customs Data:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-VK080-200mg |
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid |
18822-59-8 | 98% | 200mg |
57CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-VK080-1g |
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid |
18822-59-8 | 98% | 1g |
123CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-VK080-5g |
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid |
18822-59-8 | 98% | 5g |
387CNY | 2021-05-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3212-5G |
O-tert-Butyl-L-tyrosine |
18822-59-8 | >98.0%(HPLC) | 5g |
¥415.00 | 2023-06-14 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O89660-5g |
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid |
18822-59-8 | 98% | 5g |
¥178.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O89660-1g |
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid |
18822-59-8 | 98% | 1g |
¥58.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O89660-25g |
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid |
18822-59-8 | 98% | 25g |
¥628.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O89660-10g |
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid |
18822-59-8 | 98% | 10g |
¥318.0 | 2022-04-27 | |
| TRC | B631780-50mg |
O-tert-Butyl-L-tyrosine |
18822-59-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B631780-100mg |
O-tert-Butyl-L-tyrosine |
18822-59-8 | 100mg |
$ 65.00 | 2022-06-07 |
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid Suppliers
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid Related Literature
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Levente I. Szekeres,Sára Bálint,Gábor Galbács,Ildikó Kálomista,Tamás Kiss,Flemming H. Larsen,Lars Hemmingsen,Attila Jancsó Dalton Trans. 2019 48 8327
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Alessandro Barge,Enrico Cappelletti,Giancarlo Cravotto,Aurelia Ferrigato,Luciano Lattuada,Fabio Marinoni,Lorenzo Tei Org. Biomol. Chem. 2009 7 3810
Additional information on (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid (CAS No. 18822-59-8): A Comprehensive Overview
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid (CAS No. 18822-59-8) is a chiral amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (S)-4-(tert-Butoxy)phenylalanine, is characterized by its unique structural features, which include a tert-butoxy substituent on the phenyl ring and an amino acid backbone. These properties make it a valuable building block for the synthesis of various bioactive molecules and pharmaceuticals.
The tert-butoxy group in (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid provides enhanced stability and solubility, making it an attractive candidate for drug development. The chiral center at the α-carbon ensures that the compound can be synthesized in enantiomerically pure form, which is crucial for many therapeutic applications where enantiomeric purity is essential for efficacy and safety.
Recent studies have highlighted the potential of (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid in various biological systems. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties, making it a promising lead for the development of new anti-inflammatory drugs. The study found that (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases like rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory properties, (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid has shown promise in neuroprotective applications. A 2020 study published in the Journal of Neurochemistry reported that this compound can protect neuronal cells from oxidative stress-induced damage. The study demonstrated that treatment with (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid significantly reduced the levels of reactive oxygen species (ROS) and prevented cell death in a model of Parkinson's disease. These findings suggest that (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid could be a potential therapeutic agent for neurodegenerative disorders.
The synthetic accessibility of (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid has also been a focus of recent research. A 2019 paper in Organic Letters described an efficient and scalable synthesis route for this compound using asymmetric hydrogenation techniques. This method not only ensures high enantiomeric purity but also reduces the overall cost and environmental impact of the synthesis process, making it suitable for large-scale production.
In the context of drug discovery, (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid has been used as a key intermediate in the synthesis of several drug candidates. For example, a 2018 study published in Bioorganic & Medicinal Chemistry Letters reported the use of this compound as a building block for the synthesis of novel antiviral agents targeting HIV. The resulting compounds exhibited potent antiviral activity and low cytotoxicity, highlighting the versatility and potential of (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid in drug design.
Beyond its direct therapeutic applications, (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid has also been explored as a tool for chemical biology research. A 2017 study in Chemical Science demonstrated that this compound can be used to probe protein-protein interactions involved in cellular signaling pathways. By incorporating (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid into peptides or small molecules, researchers were able to gain insights into the mechanisms underlying various biological processes, including cell proliferation and apoptosis.
The safety profile of (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid has been extensively evaluated through preclinical studies. Toxicity assessments have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. These findings support its potential for further clinical development.
In conclusion, (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid (CAS No. 18822-59-8) is a versatile and promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its biological activities and synthetic accessibility, make it an attractive candidate for further investigation and development as a therapeutic agent or research tool.
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